molecular formula C33H33FN2Na2O6 B12399477 2-Hydroxy Atorvastatin-d5 (disodium)

2-Hydroxy Atorvastatin-d5 (disodium)

Cat. No.: B12399477
M. Wt: 623.6 g/mol
InChI Key: KNVKONHBFPQVPI-SZNAXHTISA-L
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Description

2-Hydroxy Atorvastatin-d5 (disodium) is a deuterated form of 2-Hydroxy Atorvastatin disodium. This compound is primarily used in the study of lipid metabolism and pharmacokinetic profiling. As a deuterated compound, it serves as a stable isotopic tracer in mass spectrometry, aiding in the differentiation between the deuterated and non-deuterated forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin-d5 (disodium) involves the incorporation of deuterium into the 2-Hydroxy Atorvastatin disodium molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin-d5 (disodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out under controlled environments to prevent contamination and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Atorvastatin-d5 (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

2-Hydroxy Atorvastatin-d5 (disodium) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy Atorvastatin-d5 (disodium) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and low-density lipoprotein, thereby lowering lipid levels in the body .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy Atorvastatin-d5 (disodium) is unique due to the presence of deuterium, which provides enhanced stability and allows for precise tracking in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C33H33FN2Na2O6

Molecular Weight

623.6 g/mol

IUPAC Name

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;;

InChI Key

KNVKONHBFPQVPI-SZNAXHTISA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Origin of Product

United States

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